Fmoc-Ile-Gly-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

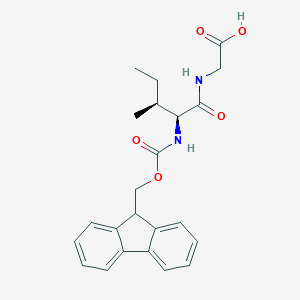

Fmoc-Ile-Gly-OH, also known as this compound, is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Fmoc-Ile-Gly-OH, also known as 2-[[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid, is primarily used in the field of peptide synthesis . The compound doesn’t have a specific biological target, but rather, it plays a crucial role in the construction of peptides, serving as a building block in the formation of larger peptide chains .

Mode of Action

The mode of action of this compound is based on its role as a protecting group in peptide synthesis . The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used to prevent unwanted reactions at the amine group of amino acids during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is then removed by a base, typically piperidine .

Biochemical Pathways

In the context of biochemical pathways, this compound is involved in the process of solid-phase peptide synthesis (SPPS) . The Fmoc group is used as a temporary protecting group for the amine at the N-terminus in SPPS .

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides. The Fmoc group protects the amine group during peptide bond formation, preventing unwanted side reactions . Once the peptide bond is formed, the Fmoc group is removed, allowing for the next amino acid to be added to the growing peptide chain .

Action Environment

The action of this compound is typically carried out in a controlled laboratory environment during the process of peptide synthesis . Factors such as temperature, pH, and the presence of other reactants can influence the efficiency of Fmoc protection and deprotection . The compound is typically stored at a temperature of 2-8°C .

Actividad Biológica

Fmoc-Ile-Gly-OH, a protected dipeptide consisting of isoleucine and glycine, has garnered attention in peptide synthesis and biological applications. This article reviews the biological activity of this compound, focusing on its synthesis, hydrolysis, and potential therapeutic uses.

1. Synthesis and Characterization

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), where the Fmoc (Nα-fluorenylmethoxycarbonyl) group serves as a protective group for the amino acids. The efficiency of the coupling reactions and the removal of the Fmoc group are critical for successful synthesis.

1.1 Coupling Reactions

Recent studies have demonstrated that the coupling of Fmoc-Ile-OH with other amino acids can be monitored using refractometry. For instance, when coupling Fmoc-Ile-OH with Fmoc-Gly-OH on H-Ile-O-CT-resin, the reaction kinetics were assessed through changes in refractive index (RI), indicating the progress and efficiency of the coupling process .

| Reagents | Conditions | Outcome |

|---|---|---|

| Fmoc-Ile-OH | 0.2 M in DMF with DIC | Efficient coupling observed |

| Fmoc-Gly-OH | 3 equiv in DMF | Faster kinetics with increased yield |

2. Hydrolysis Studies

Hydrolysis of Fmoc-protected amino acids is essential for their application in biological systems. The stability of the Fmoc group under various conditions affects the release of active peptides.

2.1 Deprotection Conditions

Research has shown that employing calcium(II) iodide as a protective agent for the Fmoc group during hydrolysis can enhance the efficiency of deprotection while minimizing side reactions. Optimal conditions for hydrolysis were identified using various organic solvents, with DMSO and acetone yielding higher rates of deprotection .

| Solvent | Deprotection Rate (%) | Remarks |

|---|---|---|

| Acetone | < 10% | Comparable to iPrOH |

| DMSO | High | Minimal precipitation |

| THF | < 15% | Discarded due to low yield |

3. Biological Activity

The biological activity of this compound is primarily linked to its role in peptide-based therapeutics and biomaterials.

3.1 Antifungal Activity

Peptides synthesized from tryptic hydrolysates have shown significant antifungal properties. For example, peptides derived from Bacillus subtilis culture demonstrated suppression of fungal growth, suggesting that similar sequences like this compound could exhibit comparable bioactivity .

3.2 Hydrogel Applications

This compound has been incorporated into peptide-based hydrogels, which are utilized in tissue engineering and regenerative medicine. These hydrogels exhibit biocompatibility and mechanical properties suitable for cell culture applications, promoting cell adhesion and migration .

4.1 Peptide Hydrogel Development

In a study exploring multicomponent hydrogels based on Fmoc-FF (Nα-fluorenylmethoxycarbonyl-diphenylalanine), the incorporation of tripeptides like Fmoc-Ile-Gly led to enhanced mechanical properties and cell viability in vitro . The hydrogels were subjected to proteolytic degradation studies, confirming their potential as injectable materials for various biomedical applications.

5. Conclusion

This compound represents a versatile compound in peptide synthesis with promising biological activities. Its efficient synthesis, coupled with favorable hydrolysis conditions and applications in biomaterials, positions it as a valuable building block in therapeutic development. Ongoing research into its biological mechanisms will further elucidate its potential roles in medical science.

Aplicaciones Científicas De Investigación

Key Applications

-

Peptide Synthesis :

- Solid-Phase Peptide Synthesis : Fmoc-Ile-Gly-OH is integral to SPPS, where it protects the amine group while allowing for sequential addition of amino acids. This method has revolutionized peptide chemistry by enabling rapid and efficient synthesis .

- Diversity in Peptide Libraries : The ability to utilize this compound in constructing diverse peptide libraries has implications for drug discovery and development, particularly in identifying novel therapeutic agents .

-

Drug Development :

- Matrix Metalloproteinase Inhibitors : Research has demonstrated the utility of this compound in synthesizing phosphinic pseudodipeptides that serve as building blocks for matrix metalloproteinase inhibitors, which are crucial in treating various diseases, including cancer .

- Therapeutic Peptides : The strategic design of peptides using this compound can enhance their stability and bioavailability, making them suitable for therapeutic applications. Studies indicate that modifications to peptide structures can significantly improve their pharmacokinetic properties .

-

Biochemical Research :

- Mechanistic Studies : The compound facilitates the study of biochemical pathways by allowing researchers to synthesize specific peptides that can act as probes or substrates in various assays .

- Monitoring Techniques : Recent advancements have employed refractometry to monitor coupling reactions involving this compound, providing insights into reaction kinetics and efficiency .

Case Study 1: Synthesis of Matrix Metalloproteinase Inhibitors

A study focused on synthesizing an Fmoc-Gly-Ile phosphinic pseudodipeptide highlighted the efficiency of using this compound as a precursor. The research demonstrated a modified synthetic route that achieved high yields and purity, underscoring its potential in developing effective MMP inhibitors for therapeutic use .

Case Study 2: Enhancing Oral Bioavailability

Research investigating the impact of peptide structure on colonic stability revealed that strategic modifications using this compound could significantly enhance the oral bioavailability of therapeutic peptides. This study emphasized the importance of structural design in developing effective oral peptide medications .

Propiedades

IUPAC Name |

2-[[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-3-14(2)21(22(28)24-12-20(26)27)25-23(29)30-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19,21H,3,12-13H2,1-2H3,(H,24,28)(H,25,29)(H,26,27)/t14-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPMIIMLKAWZFO-QKKBWIMNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.